3'-Bromo-4'-fluoropropiophenone
Overview
Description
3’-Bromo-4’-fluoropropiophenone is an organic compound with the molecular formula C9H8BrFO. It belongs to the class of aromatic ketones and is characterized by a phenyl ring substituted with a bromine atom at the 3’ position and a fluorine atom at the 4’ position. This compound is not naturally occurring and is synthesized for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4’-fluoropropiophenone typically involves a multi-step process. One common method includes the following steps:
Fluorination: The starting material, propiophenone, undergoes a fluorination reaction with hydrogen fluoride to produce 3-fluoro-4-phenylpropiophenone.
Industrial Production Methods
Industrial production methods for 3’-Bromo-4’-fluoropropiophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4’-fluoropropiophenone can undergo various chemical reactions, including:
Nucleophilic Addition: The carbonyl group can react with nucleophiles to form new carbon-carbon bonds, such as acetals with alcohols or imines with amines.
Halogen Exchange: The bromine atom can be substituted by other nucleophiles under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Nucleophilic Addition: Reagents like alcohols or amines in the presence of acid or base catalysts.
Halogen Exchange: Nucleophiles such as iodide or chloride ions in polar solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Addition: Formation of acetals or imines.
Halogen Exchange: Substituted halogen derivatives.
Reduction: Corresponding alcohols.
Scientific Research Applications
3’-Bromo-4’-fluoropropiophenone is primarily used in scientific research due to its unique chemical properties. Its applications include:
Mechanism of Action
The mechanism of action of 3’-Bromo-4’-fluoropropiophenone involves its interaction with various molecular targets. The presence of the carbonyl group allows it to participate in condensation reactions, while the halogen atoms (bromine and fluorine) influence its reactivity and potential interactions with other molecules. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorotoluene
- 3-Bromo-4-fluoroacetophenone
- 3-Bromoacetophenone
- 4’-Fluoropropiophenone
Uniqueness
3’-Bromo-4’-fluoropropiophenone is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties.
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSXDWBFACKNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369281 | |
Record name | 3'-Bromo-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-82-5 | |
Record name | 1-(3-Bromo-4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Bromo-4'-fluoropropiophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 1-(3-bromo-4-fluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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